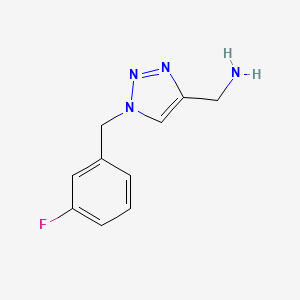

(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine

描述

Structural classification within triazole derivatives

The classification of this compound within the broader family of triazole derivatives reveals its position among some of the most pharmaceutically relevant heterocyclic compounds in modern chemistry. Triazoles represent a class of five-membered heterocyclic compounds featuring two carbon atoms and three nitrogen atoms, with the molecular formula C2H3N3 for the parent structure. The compound under investigation belongs specifically to the 1,2,3-triazole subfamily, distinguished by the adjacent positioning of all three nitrogen atoms within the ring system, which contrasts with the 1,2,4-triazole isomers where one nitrogen atom is separated by an interstitial carbon.

Within the 1,2,3-triazole classification, this compound exemplifies a highly substituted derivative that incorporates both aromatic and aliphatic functionalities. The structural features can be systematically categorized according to established heterocyclic nomenclature principles. The benzyl substituent at the 1-position represents an N-alkylation pattern commonly observed in biologically active triazole compounds, while the fluorine substitution on the benzyl group introduces halogen bonding capabilities and altered electronic distribution. The methanamine functionality at the 4-position provides a primary amine group that significantly expands the compound's potential for further derivatization and biological interaction.

The incorporation of fluorine into triazole derivatives has emerged as a privileged structural modification strategy, with research demonstrating that fluorinated heterocycles often exhibit enhanced biological activities compared to their non-fluorinated counterparts. This enhancement stems from the unique properties of fluorine, including its high electronegativity, small size, and ability to participate in unique bonding interactions. Studies have shown that fluorinated triazoles can serve as promising drug candidates due to their improved pharmacological properties. The positioning of the fluorine atom at the meta position of the benzyl group in this compound represents a strategic design choice that balances electronic effects with steric considerations.

| Structural Classification Parameters | Details |

|---|---|

| Core Heterocycle | 1,2,3-triazole |

| Ring System | Five-membered aromatic heterocycle |

| Nitrogen Positioning | Adjacent (1,2,3-pattern) |

| Substitution Pattern | 1,4-disubstituted |

| N1 Substituent | 3-fluorobenzyl group |

| C4 Substituent | Methanamine group |

| Halogen Content | Single fluorine atom |

| Molecular Formula | C10H11FN4 |

Historical context in heterocyclic compound research

The development of this compound emerges from a rich historical tradition of heterocyclic compound research that spans more than two centuries of scientific advancement. The foundations of heterocyclic chemistry trace back to the early 1800s, when pioneering chemists first began isolating and characterizing nitrogen-containing ring systems from natural sources. This historical progression represents one of the most significant developments in organic chemistry, as heterocyclic compounds have come to dominate both natural product chemistry and pharmaceutical research.

The specific development of triazole chemistry represents a particularly important chapter in this historical narrative. The fundamental understanding of triazole structures and their synthetic accessibility emerged through systematic studies of azole chemistry throughout the 19th and 20th centuries. The recognition that triazoles could exist in multiple isomeric forms, specifically the 1,2,3- and 1,2,4-triazole patterns, provided crucial insights into the relationship between molecular structure and chemical reactivity. These early investigations established the theoretical framework that would later enable the rational design of complex triazole derivatives such as this compound.

The historical evolution of heterocyclic compound research has been marked by several transformative periods that directly influenced the development of modern triazole chemistry. The early identification of heterocyclic structures in biologically important molecules established these compounds as privileged scaffolds for drug discovery. Research has demonstrated that more than half of known chemical compounds are heterocycles, and approximately 59 percent of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles. This statistical prevalence underscores the fundamental importance of heterocyclic chemistry in modern pharmaceutical science and provides historical context for the continued development of novel triazole derivatives.

The specific synthetic methodologies that enable the preparation of compounds like this compound have evolved considerably over the past several decades. The development of copper-catalyzed azide-alkyne cycloaddition reactions, commonly referred to as click chemistry, revolutionized the synthesis of 1,2,3-triazole derivatives and made possible the efficient preparation of highly substituted triazoles with excellent regioselectivity. These synthetic advances built upon earlier thermal cycloaddition methods but offered superior control over reaction outcomes and expanded the scope of accessible triazole structures.

The historical progression toward fluorinated heterocyclic compounds represents another crucial development that contextualizes the significance of this compound. The systematic investigation of fluorine effects in medicinal chemistry began in earnest during the mid-20th century and has since become a cornerstone of modern drug design strategies. The recognition that fluorine substitution can dramatically alter the biological properties of organic compounds led to intensive research into fluorinated triazole derivatives, ultimately culminating in the development of sophisticated compounds that incorporate strategic fluorine placement for enhanced activity and improved pharmacological profiles.

| Historical Milestones in Triazole Research | Time Period | Significance |

|---|---|---|

| Early heterocyclic compound isolation | 1800s | Foundation of heterocyclic chemistry |

| Triazole structure elucidation | Late 1800s | Understanding of isomeric forms |

| Huisgen cycloaddition development | Mid-1900s | Thermal synthesis methods |

| Click chemistry introduction | Early 2000s | Copper-catalyzed selective synthesis |

| Fluorinated triazole optimization | 2000s-present | Enhanced biological activity |

属性

IUPAC Name |

[1-[(3-fluorophenyl)methyl]triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4/c11-9-3-1-2-8(4-9)6-15-7-10(5-12)13-14-15/h1-4,7H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJGRFTWCUENQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis typically follows these key stages:

Step 1: Preparation of 3-fluorobenzyl azide intermediate

Starting from commercially available 3-fluorobenzyl alcohol, conversion to the corresponding benzyl bromide is achieved using phosphorus tribromide (PBr3). The benzyl bromide is then treated with sodium azide to form 3-fluorobenzyl azide.Step 2: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)

The 3-fluorobenzyl azide is reacted with an alkyne derivative, typically propargylamine or ethyl propiolate, under Cu(I) catalysis (using CuSO4 and sodium ascorbate as reducing agent) in a mixed solvent system (tert-butanol/water). This step forms the 1,4-disubstituted 1,2,3-triazole core.Step 3: Functional group transformation to methanamine

If the alkyne used contains a protected or precursor group (e.g., ester or nitrile), hydrolysis or reduction is performed to yield the methanamine substituent at the 4-position of the triazole ring.

Detailed Synthetic Procedures and Conditions

| Step | Reaction | Reagents & Conditions | Intermediate/Product | Yield & Notes |

|---|---|---|---|---|

| 1 | Conversion of 3-fluorobenzyl alcohol to 3-fluorobenzyl bromide | PBr3, anhydrous conditions, low temperature | 3-fluorobenzyl bromide | Typical yields >80% |

| 2 | Azide substitution | NaN3, DMF or suitable solvent, room temperature | 3-fluorobenzyl azide | High yield, azide purity critical for next step |

| 3 | CuAAC cycloaddition | CuSO4·5H2O (0.05 eq), sodium ascorbate (0.1 eq), t-BuOH:H2O (2:1), 8-12 h, room temperature | 1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-yl precursor | Yields typically 70-90% |

| 4 | Hydrolysis or reduction to methanamine | 4 N NaOH (for esters), or suitable reducing agent (e.g., LiAlH4 for nitriles) | (1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine | Good yields, purification by chromatography |

Representative Literature Example

In a study focusing on substituted benzyl-1,2,3-triazole derivatives, the authors synthesized benzyl azides by treating substituted benzyl bromides with sodium azide. The azides were then subjected to CuAAC with ethyl propiolate, catalyzed by CuSO4 and sodium ascorbate in tert-butanol/water solvent mixture, yielding ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylates. Subsequent hydrolysis with 4 N NaOH afforded the corresponding triazole carboxylic acids. This methodology can be adapted for the 3-fluoro substituted benzyl system and further modified to obtain the methanamine derivative by reduction or substitution of the acid or ester group.

Alternative Synthetic Routes

Direct use of propargylamine as alkyne partner:

Propargylamine can be used directly in the CuAAC reaction with 3-fluorobenzyl azide to yield the triazole bearing a methanamine substituent at C4 without further functional group transformations, simplifying the synthesis.Use of protected amine groups:

Sometimes, the amine functionality is introduced as a protected group (e.g., Boc-protected propargylamine) during the CuAAC step and deprotected later to yield the free methanamine.

Key Research Findings and Optimization Parameters

| Parameter | Effect on Reaction | Optimal Conditions |

|---|---|---|

| Catalyst loading (CuSO4) | Higher loading increases rate but may cause side reactions | 5 mol% CuSO4 with 10 mol% sodium ascorbate |

| Solvent system | Mixed solvents (tert-butanol/water) enhance solubility and reaction rate | 2:1 tert-butanol:water ratio |

| Temperature | Room temperature sufficient; heating unnecessary | 20-25 °C |

| Reaction time | Complete conversion in 8-12 hours | 10 hours typical |

| Purification | Column chromatography on silica gel | Ethyl acetate/petroleum ether mixtures |

These conditions provide high regioselectivity for 1,4-disubstituted triazoles and good yields.

Summary Table of Preparation Methods

| Preparation Step | Starting Material | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| Benzyl bromide formation | 3-fluorobenzyl alcohol | PBr3, 0 °C, anhydrous | 3-fluorobenzyl bromide | >80% | Handle PBr3 with care |

| Azide substitution | 3-fluorobenzyl bromide | NaN3, DMF, rt | 3-fluorobenzyl azide | >85% | Azide safety precautions |

| CuAAC cycloaddition | 3-fluorobenzyl azide + propargylamine or ethyl propiolate | CuSO4, sodium ascorbate, t-BuOH/H2O, rt, 8-12 h | 1-(3-fluorobenzyl)-1,2,3-triazole intermediate | 70-90% | High regioselectivity |

| Functional group transformation | Ester or nitrile triazole intermediate | Hydrolysis (NaOH) or reduction (LiAlH4) | This compound | 60-85% | Purification by chromatography |

化学反应分析

Types of Reactions

(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding triazole ketones or aldehydes.

Reduction: Formation of triazole amines.

Substitution: Formation of substituted triazole derivatives.

科学研究应用

(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine has several applications in scientific research:

Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly as potential inhibitors of enzymes or receptors.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to form stable complexes with biomolecules.

Materials Science: It is utilized in the development of new materials with specific electronic or photonic properties.

作用机制

The mechanism of action of (1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The fluorobenzyl group enhances the compound’s binding affinity and specificity through hydrophobic interactions.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional diversity of triazole-containing methanamine derivatives allows for meaningful comparisons.

Structural Variations and Substituent Effects

生物活性

(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring, which is known for its ability to interact with various biological targets, making it a potential candidate for drug development.

Synthesis

The synthesis of this compound typically involves a multi-step process, primarily utilizing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method. The initial step involves the preparation of 3-fluorobenzyl azide through the reaction of 3-fluorobenzyl bromide with sodium azide. This azide is then reacted with propargylamine in the presence of a copper(I) catalyst to form the desired triazole compound .

The biological activity of this compound can be attributed to its structural features. The triazole ring allows for hydrogen bonding and π-π interactions with target proteins, while the fluorobenzyl group enhances binding affinity through hydrophobic interactions. This mechanism is crucial for its role as an inhibitor in various biological pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in:

- Antitumor Activity : The compound has been shown to inhibit Class I PI3-kinase enzymes, which are implicated in various cancers. This inhibition can lead to reduced tumor cell proliferation and metastasis .

- Enzyme Inhibition : It acts as a potential inhibitor for several enzymes involved in metabolic pathways, showcasing promise in therapeutic applications against metabolic disorders .

Case Studies and Research Findings

Several studies have documented the biological effects of triazole derivatives similar to this compound:

- Study on Antitumor Effects : A study highlighted that triazole derivatives could effectively inhibit PI3K signaling pathways in cancer cells. The results indicated that compounds like this compound could serve as lead compounds for developing new anticancer agents .

- Enzyme Interaction Studies : Another research focused on the interaction of triazole derivatives with specific enzymes. It was found that these compounds could modulate enzyme activity significantly, suggesting their potential as therapeutic agents in enzyme-related diseases .

Data Table: Biological Activities of Triazole Derivatives

常见问题

Basic Questions

What are the standard synthetic protocols for preparing (1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. A common approach involves:

- Reacting 3-fluorobenzyl azide (generated from 3-fluorobenzyl chloride and sodium azide) with propargylamine.

- Using Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in a water/tert-butanol mixture at 25–60°C .

- Purification via column chromatography or recrystallization. Yield optimization (70–90%) depends on azide purity and reaction time .

How is structural confirmation achieved for this triazole derivative?

- NMR Spectroscopy : Key signals include the triazole C-H proton (δ 7.5–8.5 ppm in ¹H NMR) and the methanamine NH₂ group (δ 1.5–2.5 ppm, broad). The 3-fluorobenzyl group shows aromatic splitting patterns (¹H NMR) and distinct ¹³C signals for the fluorine-substituted carbons .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (C₁₀H₁₀FN₅ = 219.08 g/mol) .

Advanced Questions

How can regiospecificity in triazole formation be ensured during synthesis?

CuAAC exclusively produces 1,4-disubstituted triazoles. To validate regiospecificity:

- Compare experimental NMR data with literature values for 1,4- vs. 1,5-regioisomers.

- Use X-ray crystallography to confirm the triazole substitution pattern .

- Monitor reaction kinetics via in situ IR spectroscopy to detect byproducts .

What computational methods are effective in predicting biological target interactions?

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors. Focus on hydrogen bonding between the triazole ring and active-site residues.

- MD Simulations : Assess binding stability over 100-ns trajectories using GROMACS. The fluorobenzyl group may enhance hydrophobic interactions .

- Pharmacophore Mapping : Identify critical features (e.g., amine group for hydrogen bonding, fluorine for electronegativity) .

How should contradictory crystallographic and spectroscopic data be resolved?

- Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized structures (e.g., using Gaussian 16).

- Dynamic NMR : Resolve fluxional behavior (e.g., amine group rotation) causing spectral broadening.

- TWIN refinement in SHELXL : Address twinning or disorder in crystals, which may distort structural data .

Experimental Design & Optimization

What strategies improve yield in multi-step syntheses involving this compound?

- Flow Chemistry : Use continuous flow reactors to enhance mixing and reduce side reactions (e.g., azide decomposition) .

- Microwave Assistance : Reduce reaction time for CuAAC from hours to minutes (e.g., 80°C, 20 min) .

- Protection-Deprotection : Protect the methanamine group with Boc during triazole formation, then deprotect with TFA .

How can solvent effects influence reaction outcomes?

- Polar aprotic solvents (DMF, DMSO) increase Cu(I) solubility but may promote side reactions.

- Binary solvent systems (e.g., H₂O/t-BuOH) balance azide stability and catalyst activity. Solvent choice impacts crystallization: use ethyl acetate/hexane for high-purity crystals .

Biological & Mechanistic Studies

What assays are suitable for evaluating its antimicrobial activity?

- Microdilution Assays : Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects.

- Resistance Studies : Combine with sub-inhibitory antibiotic concentrations to evaluate synergy .

How does fluorobenzyl substitution impact pharmacokinetics?

- LogP Studies : Fluorine increases lipophilicity (measured via shake-flask method), enhancing membrane permeability.

- CYP450 Metabolism : Use liver microsomes to identify metabolites. Fluorine may reduce oxidative metabolism .

Data Analysis & Reproducibility

What statistical methods address variability in biological replicates?

- ANOVA with Tukey’s post hoc : Compare ≥3 experimental groups.

- Grubbs’ Test : Identify outliers in dose-response data.

- PCA : Reduce dimensionality in high-throughput screening datasets .

How can crystallographic data be validated for publication?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。